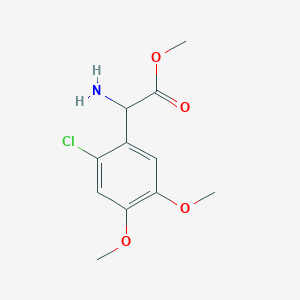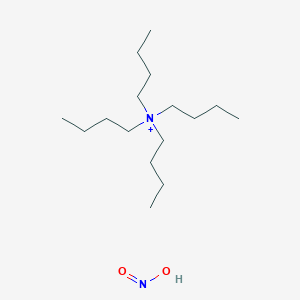
2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one is a complex organic compound that features a thiazole ring, a phenyl group, and a pentenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-1,3-thiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The thiazole ring and phenyl group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Hydroxy-1,3-thiazol-2-yl)-1-phenylethanone
- 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide
Uniqueness
2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one is unique due to its specific structural features, such as the combination of a thiazole ring with a pentenone structure
Eigenschaften
Molekularformel |
C16H17NO2S |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)14(19)12(15-17-13(18)10-20-15)9-11-7-5-4-6-8-11/h4-10,18H,1-3H3 |
InChI-Schlüssel |
OZPKDGIDZZTWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1)C2=NC(=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


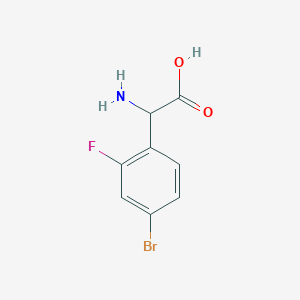


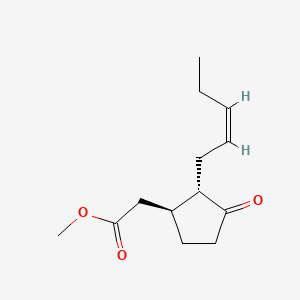
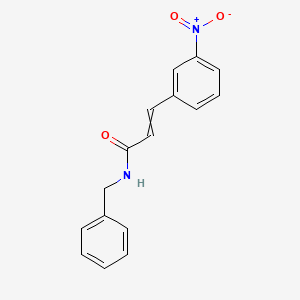
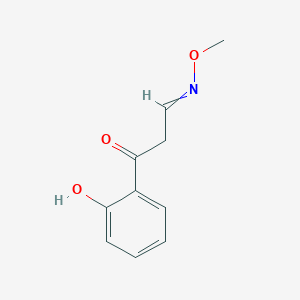

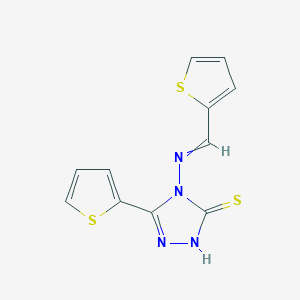
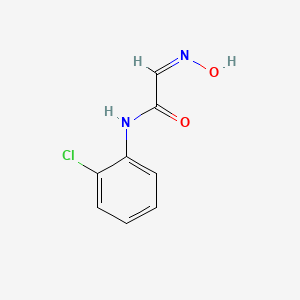
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
![3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726709.png)
![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
